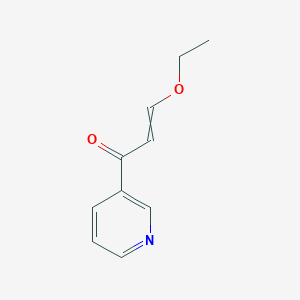

3-Ethoxy-1-(3-pyridinyl)-2-propen-1-one

Description

Structure

3D Structure

Properties

CAS No. |

143101-63-7 |

|---|---|

Molecular Formula |

C10H11NO2 |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

3-ethoxy-1-pyridin-3-ylprop-2-en-1-one |

InChI |

InChI=1S/C10H11NO2/c1-2-13-7-5-10(12)9-4-3-6-11-8-9/h3-8H,2H2,1H3 |

InChI Key |

LGMAYGBRHZXXJX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC=CC(=O)C1=CN=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Reactivity of 3-ethoxy enones with nucleophiles in organic synthesis

Executive Summary

3-Ethoxy enones (specifically

This guide details the divergent reactivity profiles of 3-ethoxy enones, specifically focusing on Stork-Danheiser Kinetic Transposition for alkylation and Nucleophilic Vinylic Substitution (

Electronic Structure & Mechanistic Divergence

The reactivity of 3-ethoxy enones is dictated by the interplay between the carbonyl dipole and the electron-donating ethoxy group. This creates a "push-pull" electronic system (vinylogous ester) that directs incoming nucleophiles based on their hardness/softness (HSAB theory).

Mechanistic Pathways[1][2][3]

-

Path A (Hard Nucleophiles): Organolithiums and Grignard reagents preferentially attack the carbonyl carbon (1,2-addition). This is the basis of the Stork-Danheiser transposition.

-

Path B (Soft/Binucleophiles): Amines, hydrazines, and stabilized carbanions attack the

-carbon (1,4-addition), followed by elimination of ethanol. This is the primary route to heterocycles and enaminones.

Figure 1: Divergent reaction pathways based on nucleophile characteristics. Path A leads to carbonyl transposition; Path B leads to substitution.

The Stork-Danheiser Kinetic Transposition

Primary Application: Synthesis of 4-substituted cyclohexenones.[1]

The Stork-Danheiser sequence is the most powerful application of 3-ethoxy enones. It allows for the alkylation of an enone system with a resulting "shift" of the carbonyl group and double bond. This effectively enables the synthesis of 4-alkyl-2-cyclohexenones, which are difficult to access via direct alkylation of standard enones.

Mechanism[1][5][6][7][8][9][10]

-

1,2-Addition: The organometallic reagent adds to the carbonyl.

-

Acid Hydrolysis: The resulting magnesium/lithium alkoxide is treated with acid.

-

Transposition: Protonation of the ethoxy group facilitates its elimination, while water attacks the resulting allylic cation, regenerating the carbonyl at the former double-bond position.

Protocol 1: Synthesis of 4-Butyl-2-cyclohexenone

Target: Reaction of 3-ethoxy-2-cyclohexenone with n-Butylmagnesium Chloride.

Reagents:

-

3-Ethoxy-2-cyclohexenone (1.0 equiv)

-

n-BuMgCl (2.0 M in THF, 1.2 equiv)

-

THF (Anhydrous)

-

HCl (10% aqueous)

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon.

-

Solvation: Dissolve 3-ethoxy-2-cyclohexenone (1.40 g, 10 mmol) in anhydrous THF (20 mL). Cool the solution to 0°C (ice bath).

-

Why: Cooling prevents competitive 1,4-addition or polymerization.

-

-

Nucleophilic Attack: Add n-BuMgCl (6.0 mL, 12 mmol) dropwise over 15 minutes.

-

Observation: The solution will likely turn yellow/amber.

-

Checkpoint: Monitor by TLC (EtOAc/Hexane). The starting material spot (UV active) should disappear, replaced by a less polar alcohol spot.

-

-

Hydrolysis & Transposition: Once addition is complete, stir for 30 minutes at 0°C. Then, add 10% HCl (15 mL) in one portion and remove the ice bath. Stir vigorously at room temperature for 1–2 hours.

-

Critical: The acid step is not just a quench; it catalyzes the rearrangement. Insufficient acid or time will yield the intermediate allylic alcohol.

-

-

Workup: Dilute with diethyl ether (50 mL). Separate layers. Extract aqueous layer with ether (2 x 20 mL). Wash combined organics with saturated NaHCO

and brine. Dry over MgSO -

Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO

, 10-20% EtOAc in Hexanes).

Heterocycle Synthesis ( Reactions)

Primary Application: Synthesis of Pyrazoles and Isoxazoles.

3-Ethoxy enones act as 1,3-dicarbonyl equivalents. Unlike symmetrical 1,3-diketones, the 3-ethoxy enone has distinct electrophilic sites, often leading to higher regioselectivity when reacting with binucleophiles like hydrazines or hydroxylamines.

Data: Regioselectivity in Pyrazole Synthesis

Reaction of 3-ethoxy-2-cyclohexenone with substituted hydrazines (

| Hydrazine Substituent (R) | Conditions | Major Product Isomer | Yield | Notes |

| H (Hydrazine) | EtOH, Reflux | N-H Pyrazole | 85-95% | Tautomerizes |

| Me (Methyl) | EtOH, 25°C | 1-Methyl-pyrazole | 78% | N-Me attacks |

| Ph (Phenyl) | AcOH, Reflux | 1-Phenyl-pyrazole | 82% | Electronic control dominates |

| Tos (Tosyl) | MeOH, Reflux | N-Tosyl pyrazole | 90% | Often used for subsequent coupling |

Protocol 2: Synthesis of Tetrahydroindazole Derivatives

Target: Reaction with Phenylhydrazine.

Step-by-Step Methodology:

-

Mixing: In a 50 mL round-bottom flask, dissolve 3-ethoxy-2-cyclohexenone (10 mmol) in Ethanol (15 mL).

-

Addition: Add Phenylhydrazine (11 mmol) dropwise at room temperature.

-

Cyclization: Heat the mixture to reflux (80°C) for 3 hours.

-

Process: Elimination of ethanol occurs first, forming an intermediate enaminone, followed by intramolecular attack of the second nitrogen on the carbonyl.

-

-

Isolation: Cool to room temperature. The product often precipitates.

-

If Solid: Filter and wash with cold ethanol.

-

If Oil: Concentrate solvent, redissolve in EtOAc, wash with 1M HCl (to remove excess hydrazine), then brine.

-

-

Validation:

H NMR should show the disappearance of the ethoxy triplet/quartet signals and the appearance of the aromatic phenyl protons.

Figure 2: Workflow for the conversion of 3-ethoxy enones to heterocycles.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Stork-Danheiser | Incomplete Hydrolysis | Increase concentration of HCl or reaction time during workup. The rearrangement is acid-catalyzed. |

| 1,2-Addition Product Isolated | Acid step skipped/weak | Ensure pH < 2 during the quench step to force the transposition. |

| Polymerization | Temperature too high | Run organometallic additions strictly at 0°C or -78°C. |

| Regioisomer Mixtures (Heterocycles) | Competitive Nucleophilic Attack | Control pH. Under acidic conditions, the carbonyl becomes more activated; under neutral conditions, the |

| Starting Material Persists | Old Reagents | 3-ethoxy enones are stable, but Grignards degrade. Titrate Grignard reagents before use. |

References

-

Stork, G., & Danheiser, R. L. (1973).

-Diketone Enol Ethers. A General Synthesis of 4-Alkylcyclohexenones. The Journal of Organic Chemistry, 38(9), 1775–1776. Link -

Kende, A. S., & Fludzinski, P. (1986). 3-Ethoxy-6-methyl-2-cyclohexen-1-one.[10] Organic Syntheses, 64, 104. Link

-

Fustero, S., et al. (2002).

-Enaminones and -

Manning, H. C., et al. (2002). Regioselective synthesis of pyrazoles from 3-alkoxy-2-cyclohexenones. Tetrahedron Letters, 43(15), 2743-2746. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. chegg.com [chegg.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pearson.com [pearson.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pearson.com [pearson.com]

- 8. Nucleophilic substitution by a hydroxide ion at a vinylic carbon: ab initio and density functional theory studies on methoxyethene, 3-methoxypropenal, 2,3-dihydro-4H-pyran-4-one, and 4H-pyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 10. EP1608612B1 - Process for producing cyclohexenone long-chain alcohols - Google Patents [patents.google.com]

The Duality of the Propenone Core: A Technical Guide to 3-Dimethylamino and 3-Ethoxy Propenones for Drug Development Professionals

Introduction: The Propenone Scaffold - A Privileged Structure in Medicinal Chemistry

The α,β-unsaturated ketone moiety, the core of the propenone scaffold, is a recurring motif in a vast array of biologically active molecules and a cornerstone in synthetic organic chemistry. Its inherent reactivity, characterized by the electrophilic β-carbon, makes it a versatile building block for the construction of complex heterocyclic systems, which are prevalent in numerous pharmaceuticals. This guide delves into the nuanced yet critical differences between two key classes of substituted propenones: 3-dimethylamino propenones (enaminones) and 3-ethoxy propenones (enol ethers). Understanding these distinctions is paramount for researchers and scientists in the field of drug development, as the choice between a nitrogen or oxygen substituent at the 3-position profoundly influences the molecule's electronic properties, reactivity, and ultimately, its potential as a therapeutic agent.

Section 1: 3-Dimethylamino Propenones - The Versatile Enaminone Building Blocks

3-Dimethylamino propenones, often referred to as enaminones, are characterized by the presence of a dimethylamino group conjugated with a carbonyl group. This structural feature gives rise to a unique electronic distribution and a rich reactivity profile that has been extensively exploited in medicinal chemistry.

Synthesis of 3-Dimethylamino Propenones

The most common and efficient method for the synthesis of 3-dimethylamino propenones is the Mannich reaction.[1] This three-component condensation involves an enolizable ketone (e.g., an acetophenone derivative), formaldehyde, and a secondary amine, typically dimethylamine hydrochloride.[2][3] The reaction proceeds through the formation of an iminium ion, which then undergoes condensation with the enolized ketone.[1]

Experimental Protocol: Synthesis of 3-Dimethylamino-1-(2-thienyl)-1-propanone hydrochloride [3]

-

Materials: 2-acetylthiophene, dimethylamine hydrochloride, paraformaldehyde, concentrated hydrochloric acid, ethanol, acetone.

-

Procedure:

-

A mixture of 2-acetylthiophene (0.5 mol), dimethylamine hydrochloride (0.65 mol), paraformaldehyde (0.22 mol), and a catalytic amount of concentrated hydrochloric acid (1 ml) in ethanol (80 ml) is prepared in a round-bottom flask.

-

The mixture is refluxed for 1.5 hours.

-

After reflux, the solution is diluted with ethanol (100 ml) and acetone (500 ml).

-

The solution is then chilled overnight to facilitate crystallization.

-

The resulting solid product, 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride, is collected by filtration.

-

Caption: General workflow for the synthesis of 3-dimethylamino propenones via the Mannich reaction.

Reactivity and Applications in Drug Development

The dimethylamino group, being a strong electron-donating group, significantly influences the reactivity of the propenone system.[4][5] It increases the electron density of the carbon-carbon double bond, making the β-carbon less electrophilic compared to a simple α,β-unsaturated ketone. However, the true utility of 3-dimethylamino propenones lies in their role as "masked" β-dicarbonyl compounds.[6] The dimethylamino group can act as a good leaving group, especially after protonation or quaternization, allowing for facile nucleophilic substitution reactions at the β-position.

This reactivity makes them invaluable precursors for the synthesis of a wide variety of heterocyclic compounds, including pyrazoles, pyridines, and benzodiazepines, many of which exhibit significant biological activities.[6][7][8] For instance, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one is a key intermediate in the synthesis of the antidepressant duloxetine.[9]

The dimethylamino pharmacophore itself is present in numerous FDA-approved drugs, contributing to their pharmacological properties and therapeutic applications.[10]

Section 2: 3-Ethoxy Propenones - The Enol Ether Analogs

3-Ethoxy propenones are α,β-unsaturated ketones bearing an ethoxy group at the 3-position. As enol ethers, their chemical behavior is distinct from their enaminone counterparts, primarily due to the differences in the electron-donating ability and leaving group potential of the ethoxy group compared to the dimethylamino group.

Synthesis of 3-Ethoxy Propenones

The synthesis of 3-ethoxy propenones can be achieved through several methods. One common approach involves the acylation of an enol ether, such as ethyl vinyl ether.[11] This method provides a straightforward route to these compounds.

Experimental Protocol: Synthesis of Ethyl 3,3-diethoxypropanoate (a precursor to 3-ethoxy propenoate derivatives) [11]

-

Materials: Trichloroacetyl chloride, ethyl vinyl ether, sodium ethoxide, ethanol.

-

Procedure:

-

Trichloroacetyl chloride is reacted with ethyl vinyl ether to form 1,1,1-trichloro-4-ethoxy-3-buten-2-one.

-

The resulting intermediate is then subjected to a haloform reaction with sodium ethoxide in ethanol to yield ethyl 3,3-diethoxypropanoate.

-

Caption: A generalized synthetic route to 3-ethoxy propenones via acylation of an enol ether.

Reactivity and Applications in Medicinal Chemistry

The ethoxy group is also an electron-donating group, but it is less effective at donating electron density into the propenone system compared to the dimethylamino group.[12] This results in the β-carbon of a 3-ethoxy propenone being more electrophilic than that of a 3-dimethylamino propenone. Consequently, 3-ethoxy propenones are more susceptible to direct Michael addition reactions.

While the ethoxy group can also act as a leaving group, it is generally considered a poorer leaving group than the dimethylamino group. This can influence the reaction conditions required for substitution reactions. Despite this, 3-ethoxy propenones are valuable intermediates in the synthesis of various heterocyclic systems and have been incorporated into molecules with potential therapeutic applications. For example, indolyl-pyridinyl-propenones with ethoxy substituents have been investigated for their biological activities.[13]

Section 3: Comparative Analysis - Dimethylamino vs. Ethoxy

The choice between a 3-dimethylamino and a 3-ethoxy propenone as a synthetic intermediate is a critical decision in drug design and development. The following table summarizes the key differences in their properties and reactivity:

| Property | 3-Dimethylamino Propenone (Enaminone) | 3-Ethoxy Propenone (Enol Ether) |

| Electron-Donating Ability | Strong | Moderate[12] |

| Electrophilicity of β-Carbon | Lower | Higher |

| Leaving Group Ability | Good (as dimethylammonium) | Moderate (as ethoxide) |

| Primary Reactivity | Nucleophilic substitution at the β-position | Michael addition at the β-position |

| Tautomerism | Can exhibit keto-enamine tautomerism[14] | Can exhibit keto-enol tautomerism[14] |

| NMR Spectroscopy | Distinctive 13C chemical shifts for the enaminone tautomer[15][16] | Distinctive 13C chemical shifts for the enol tautomer[15][16] |

Caption: Logical relationship illustrating how the substituent at the 3-position dictates the primary reactivity of the propenone core.

Conclusion: Strategic Selection for Targeted Drug Discovery

The strategic selection of either the dimethylamino or the ethoxy substituent allows drug development professionals to fine-tune the reactivity of the propenone core, thereby enabling the synthesis of a wider range of novel molecular architectures with the potential for improved therapeutic efficacy and selectivity. This in-depth understanding is crucial for the rational design of new drug candidates and the advancement of medicinal chemistry.

References

- Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)propenoates and Related Enaminones. Mini-Reviews in Organic Chemistry, 1(3), 211-237.

- Smolecule. (2023, August 15). 3-(Dimethylamino)propiophenone hydrochloride.

- Abonia, R., Arteaga, D., Castillo, J., Insuasty, B., Quiroga, J., & Ortíz, A. (2013). A straightforward and efficient method for the synthesis of diversely substituted β-aminoketones and γ-aminoalcohols from 3-(N,N-dimethylamino)propiophenones as starting materials. Journal of the Brazilian Chemical Society, 24(8), 1336-1344.

- PrepChem. (n.d.). Synthesis of 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride.

- Jones, R. A., & Katritzky, A. R. (1960). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (12), 2937-2942.

- National Oceanic and Atmospheric Administration. (n.d.). 3-ETHOXY-1-PROPANOL. In CAMEO Chemicals.

- Roman, G. (2013). Generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. Acta Chimica Slovenica, 60(1), 1-14.

- BOC Sciences. (n.d.). 3-Dimethylamino-1-propyne.

- Shah, A., & Shah, A. A. (2013). Spectroscopic Studies and Keto-Enol Tautomeric Effect of Newer Schiff Bases of ortho-Hydroxy- benzaldehyde/naphthaldehyd with 1,2-Phenylenediamine and 4-Aminophenyl Ether. Asian Journal of Chemistry, 25(8), 4215-4218.

- ChemicalBook. (n.d.). (R)-3-(diMethylaMino)-1-(thiophen-2-yl)propan-1-ol synthesis.

- Katritzky, A. R., & Jones, R. A. (1981). Study of the enol–enaminone tautomerism of α-heterocyclic ketones by deuterium effects on 13C chemical shifts. Journal of the Chemical Society, Perkin Transactions 2, (3), 369-372.

- Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate.

- MilliporeSigma. (n.d.). 3-(Dimethylamino)-propiophenone hydrochloride for synthesis.

- Reddy, K. S., & Kumar, P. S. (2015). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Organic Process Research & Development, 19(9), 1215-1221.

- Zhang, J., Lu, H., & Liu, C. (2018). Effect of the electron-donating dimethylamino group on the HOMO and LUMO of the naphthalene chromophore.

- ChemSynthesis. (n.d.). ethyl (2E)-3-ethoxy-2-propenoate.

- PubChem. (n.d.). 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one.

- PubChem. (n.d.). Propanenitrile, 3-ethoxy-.

- ChemicalBook. (n.d.). 3-Dimethylamino-1-propanol synthesis.

- EvitaChem. (n.d.). 3-(Dimethylamino)-1-(2-thienyl)-1-propanol.

- Wang, Y., et al. (2022).

- Apiary. (2024). 3-(Dimethylamino)propylamine Market Analysis: Present Market Size, Growth Forecast and CAGR of 13.2% from 2025 - 2032.

- Pharmazone. (2023, March 21). 3'-methoxypropiophenone: Synthesis and Applications in Pharmaceutical Chemistry.

- Haz-Map. (n.d.). 3-Dimethylamino-1-propyne.

- PubChem. (n.d.). 3-Ethoxy-1-propanol.

- ChemScene. (n.d.). (2E)-1-(4-Ethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one.

- Shaughnessy, C. N., & Zirwas, M. J. (2013). Eyelid Dermatitis: Contact Allergy to 3-(Dimethylamino)propylamine.

- BenchChem. (2025). A Comparative Guide to Ethoxy(ethyl)amine and Methoxy(ethyl)amine as Nucleophiles.

- Jacobs, A. D., et al. (2018). Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone.

- BenchChem. (2025). An In-depth Technical Guide to the Reactivity of the Dimethylamino Group in Butanones.

- Al-Zaydi, K. M. (2013). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 18(7), 8147–8162.

- Sigma-Aldrich. (n.d.). 3-(Dimethylamino)-1-(2-pyridyl)-2-propen-1-one.

- Al-Omran, F., & El-Khair, A. A. (2004). Enaminones as Building Blocks in Heterocyclic Syntheses: Reinvestigating the Product Structures of Enaminones with Malononitrile. A Novel Route to 6-Substituted-3-Oxo-2,3-Dihydropyridazine-4-Carboxylic Acids. Molecules, 9(10), 821–834.

- Lee, J. Y., et al. (2008). Structure activity relationship studies of anti-inflammatory TMMC derivatives: 4-dimethylamino group on the B ring responsible for lowering the potency. Bioorganic & Medicinal Chemistry Letters, 18(18), 5054–5058.

- Li, Z., et al. (2019).

- Market Research Future. (2026, February 4). Emerging Opportunities in 3-(Dimethylamino)propylamine Market.

- CN101671245B. (n.d.). Process for preparing 3-methoxypropiophenone.

- Jacobs, A. D., et al. (2018). Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone.

- Kumar, A., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances, 14(39), 28247-28271.

- Organic Chemistry Portal. (n.d.). Thiophene synthesis.

- Sigma-Aldrich. (n.d.). 3-Ethoxy-1,2-propanediol.

- Ducki, S., et al. (2015). Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity. Journal of Medicinal Chemistry, 58(4), 1747–1760.

- Andersen, J., et al. (2010). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 53(17), 6447–6457.

- Mishra, R., & Singh, P. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.

- White, C. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 15(10), 064.

- R Discovery. (2025, January 10). Continuous Flow Telescopic Synthesis of 3-Methoxy Propiophenone by the Grignard Reaction.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scielo.br [scielo.br]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure activity relationship studies of anti-inflammatory TMMC derivatives: 4-dimethylamino group on the B ring responsible for lowering the potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. asianpubs.org [asianpubs.org]

- 15. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 16. Study of the enol–enaminone tautomerism of α-heterocyclic ketones by deuterium effects on 13C chemical shifts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Stability of Alkoxy Vinyl Ketones in Solution

Abstract

Alkoxy vinyl ketones (AVKs) are a class of α,β-unsaturated carbonyl compounds characterized by an alkoxy group attached to the vinyl moiety. This structural feature renders them highly reactive and versatile intermediates in organic synthesis, particularly in the construction of complex molecules in pharmaceutical and materials science. However, their utility is often hampered by their inherent instability in solution. This guide provides an in-depth analysis of the factors governing the stability of AVKs, detailing the primary degradation pathways, and offering field-proven protocols for stability assessment. Furthermore, it outlines practical strategies to mitigate degradation, ensuring the reliable use of these valuable synthetic building blocks.

Introduction: The Double-Edged Sword of Reactivity

Alkoxy vinyl ketones are potent Michael acceptors, readily participating in conjugate addition reactions with a wide array of nucleophiles. Their electrophilic nature, enhanced by the resonance-donating effect of the alkoxy group and the electron-withdrawing ketone, is the very source of their synthetic power. This reactivity, however, makes them susceptible to degradation in solution, posing a significant challenge for their storage, handling, and application in multi-step syntheses.[1] Understanding the kinetics and mechanisms of their degradation is paramount for any researcher or drug development professional working with this class of compounds.[2]

The primary concerns regarding the stability of AVKs in solution revolve around two main degradation pathways:

-

Hydrolysis: Reaction with water, often catalyzed by acid or base, leading to the cleavage of the alkoxy group and formation of a β-dicarbonyl compound.

-

Michael Addition/Polymerization: Reaction with nucleophiles present in the solution, or self-polymerization initiated by trace impurities.

This guide will dissect these pathways and provide a comprehensive framework for controlling the stability of AVKs.

Mechanistic Insights into Degradation Pathways

A thorough understanding of how alkoxy vinyl ketones degrade is the first step toward preventing it. The solution environment plays a critical role in dictating which pathway predominates.

Hydrolysis: The Ubiquitous Threat

Hydrolysis is often the most significant challenge in aqueous or protic solutions.[3] The mechanism is highly dependent on the pH of the medium.

-

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the β-carbon. A water molecule then attacks this position, and subsequent proton transfers lead to the formation of a hemiacetal-like intermediate.[4][5] Tautomerization and loss of the alcohol (R'-OH) yield a 1,3-dicarbonyl compound. The rate-determining step is typically the initial proton transfer to the substrate.[6]

-

Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide ions can directly attack the electrophilic β-carbon. This is a classic Michael addition of hydroxide. The resulting enolate is then protonated by the solvent. Subsequent intramolecular rearrangement and elimination of the alkoxide lead to the final dicarbonyl product.

The diagram below illustrates the general mechanism for acid-catalyzed hydrolysis, a common degradation pathway.

Caption: General mechanism for acid-catalyzed hydrolysis of AVKs.

Michael Addition and Polymerization

As potent Michael acceptors, AVKs are highly susceptible to reaction with nucleophiles.[7] This is not only a desired synthetic pathway but also a major route of degradation if unintended nucleophiles are present.

Common nucleophiles that can lead to degradation include:

-

Thiols: Cysteine residues in proteins or thiol-containing reagents.[8]

-

Amines: Residual amines from synthesis or amine-based buffers.

-

Water/Hydroxide: As discussed in the hydrolysis section.

-

Alkoxides: From residual base or alcohol solvents.

The high reactivity of the C=C double bond also makes AVKs prone to anionic or radical polymerization, especially during storage in concentrated form or in the presence of initiators.[9] This can lead to the formation of insoluble oligomers and polymers, reducing the purity and efficacy of the material.

Factors Influencing Stability in Solution

The stability of an alkoxy vinyl ketone is not an intrinsic property but rather a function of its environment. Several key factors can be controlled to extend the shelf-life and usability of these compounds in solution.[10]

| Factor | Influence on Stability | Rationale |

| pH | High instability at acidic and basic pH. Optimal stability is typically found near neutral pH (6-7), though this is compound-specific. | Both acid and base catalyze hydrolysis. The rate of hydrolysis often follows a U-shaped curve with the minimum rate at a specific pH.[3] |

| Solvent | Aprotic solvents (e.g., THF, Dichloromethane, Acetonitrile) generally provide higher stability than protic solvents (e.g., Water, Methanol, Ethanol). | Protic solvents can act as nucleophiles or proton donors/acceptors, facilitating hydrolysis and other degradation pathways.[11] |

| Temperature | Stability decreases significantly with increasing temperature. | Degradation reactions, like most chemical reactions, have higher rate constants at elevated temperatures (Arrhenius equation). Storage at low temperatures (-20°C to -80°C) is crucial. |

| Presence of Nucleophiles | Highly destabilizing. | AVKs are strong electrophiles and will readily react with nucleophiles via Michael addition, leading to impurity formation.[12] |

| Light Exposure | Can induce degradation, particularly for compounds with extended conjugation. | UV light can promote radical reactions and polymerization, leading to decomposition.[13][14] |

| Oxygen | Can lead to oxidative degradation pathways. | The double bond can be susceptible to oxidation, especially in the presence of trace metals or light. |

Table 1: Key Factors Affecting Alkoxy Vinyl Ketone Stability.

Experimental Protocol: Assessing Solution Stability via HPLC

A robust and reproducible method for quantifying stability is essential.[15] The following protocol outlines a standard procedure for conducting a kinetic analysis of AVK stability in various buffer solutions using High-Performance Liquid Chromatography (HPLC). This self-validating system allows for the determination of degradation kinetics under controlled conditions.[16][17]

Materials and Reagents

-

Alkoxy Vinyl Ketone (AVK) test compound

-

DMSO (anhydrous)

-

Buffer solutions (e.g., 75 mM Phosphate buffer for pH 7.4, Acetate buffer for pH 4-6, Glycine buffer for pH 8-11)[17][18]

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic Acid or Trifluoroacetic Acid (for mobile phase)

-

HPLC system with UV detector

-

Incubator or water bath

Experimental Workflow

The workflow for a typical stability study is depicted below.

Caption: Workflow for HPLC-based stability assessment of AVKs.

Detailed Step-by-Step Procedure

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the AVK in anhydrous DMSO. Store this solution at -20°C or -80°C.

-

Reaction Initiation: For each pH condition, pre-warm the buffer solution to the desired incubation temperature (e.g., 37°C). To initiate the experiment, add a small aliquot of the DMSO stock solution to the buffer to achieve a final concentration of ~5-10 µM. The final concentration of DMSO should be kept low (<1%) to minimize its effect on the reaction.

-

Time Zero (t=0) Sample: Immediately after adding the stock solution, withdraw the first aliquot. This will serve as the t=0 time point. Quench the reaction by diluting the aliquot 1:1 (or greater) with cold acetonitrile. This stops the degradation and precipitates buffer salts.

-

Incubation: Incubate the remaining reaction mixture at the controlled temperature, ensuring it is protected from light.[16]

-

Sampling: Withdraw aliquots at predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours). Quench each sample immediately as described in step 3.

-

HPLC Analysis: Analyze all quenched samples in a single batch by a suitable reverse-phase HPLC method. Monitor the disappearance of the parent AVK peak at its UV λmax.

-

Data Analysis:

-

Calculate the percentage of the AVK remaining at each time point relative to the t=0 sample.

-

Plot the natural logarithm of the percent remaining (ln[% Remaining]) versus time.

-

If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative of the rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

-

Strategies for Enhancing Stability

Based on the degradation mechanisms and influencing factors, several strategies can be employed to improve the stability of alkoxy vinyl ketones in solution.

-

pH Control: Maintain the solution pH in the most stable range, which is typically near neutral. Use non-nucleophilic buffers like MES or HEPES instead of amine-based buffers (e.g., Tris) if possible.[14]

-

Solvent Selection: Whenever feasible, use dry aprotic solvents for storage and reactions. If aqueous or protic solvents are necessary, minimize the time the AVK is in solution.

-

Temperature Management: Always store stock solutions and handle reaction mixtures at low temperatures. Prepare solutions fresh and use them promptly.

-

Inert Atmosphere: For particularly sensitive compounds, degassing solvents and storing solutions under an inert atmosphere (e.g., Argon or Nitrogen) can prevent oxidative degradation.

-

Use of Scavengers: In some cases, adding a non-interfering "scavenger" can protect the AVK. For example, a proton sponge could be used to neutralize trace acid, or a radical inhibitor like BHT could prevent polymerization.[19]

-

Structural Modification: In the drug design phase, it may be possible to modify the structure of the AVK to reduce its reactivity without compromising its desired activity. For instance, adding steric hindrance near the vinyl group can slow the rate of nucleophilic attack.[2]

Conclusion

Alkoxy vinyl ketones are powerful synthetic tools whose utility is directly linked to the ability to manage their inherent reactivity. By understanding the core mechanisms of hydrolysis and Michael addition, controlling key environmental factors like pH, temperature, and solvent, and employing robust analytical methods to quantify stability, researchers can confidently and effectively utilize these versatile compounds. The strategies and protocols outlined in this guide provide a comprehensive framework for mitigating degradation, ensuring the integrity of experimental outcomes and the successful development of novel chemical entities.

References

-

Kinetic Analysis of the Gas-Phase Reactions of Methyl Vinyl Ketone with the OH Radical in the Presence of NOx. SciELO. Available at: [Link]

-

Stabilization strategies. Pharmaceutical Journal. Available at: [Link]

-

Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PMC. Available at: [Link]

-

Theoretical investigation on the degradation of methyl vinyl ketone initiated by ·OH and ·Cl in the atmosphere and aqueous particles: Mechanism, kinetics, and environmental impact analysis. ResearchGate. Available at: [Link]

-

Mechanistic aspects of thiol additions to Michael acceptors: Insights from computations. Wiley Online Library. Available at: [Link]

-

Atmospheric degradation, mechanism and kinetics of ethyl vinyl ketone (CH2=CHCOCH2CH3) initiated by Cl atom: an insight from DFT study. Taylor & Francis Online. Available at: [Link]

-

Solution Stability Testing. Avomeen. Available at: [Link]

-

Atmospheric degradation, mechanism and kinetics of ethyl vinyl ketone (CH2=CHCOCH2CH3) initiated by Cl atom: an insight from DFT study. Taylor & Francis Online. Available at: [Link]

-

On the Kinetics of Polymer Degradation in Solution. II. Laser Flash Photolysis Studies on Poly(phenyl vinyl ketone) and Butyrophenone. ACS Publications. Available at: [Link]

-

Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. ACS Publications. Available at: [Link]

-

Matrix Deactivation: A general approach to improve stability of unstable and reactive pharmaceutical genotoxic impurities for trace analysis. ResearchGate. Available at: [Link]

-

Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. PMC. Available at: [Link]

-

Acetal Hydrolysis Mechanism. Chemistry Steps. Available at: [Link]

-

The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]

-

Chemical Stability of Drug Substances: Strategies in Formulation Development. ManTech Publications. Available at: [Link]

-

Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Medium. Available at: [Link]

-

Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl. Canadian Journal of Chemistry. Available at: [Link]

-

Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. PMC. Available at: [Link]

-

A protocol for testing the stability of biochemical analytes. Technical document. PubMed. Available at: [Link]

-

Why are vinyl ketones unstable?. Quora. Available at: [Link]

-

Alkoxide-Catalyzed Reduction of Ketones with Pinacolborane. ResearchGate. Available at: [Link]

-

Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers. PMC. Available at: [Link]

-

Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Available at: [Link]

-

Vinyl alcohols are generally unstable, quickly isomerizing to car... Pearson+. Available at: [Link]

-

New Pathways for Formation of Acids and Carbonyl Products in Low-Temperature Oxidation: The Korcek Decomposition of γ-Ketohydroperoxides. ACS Publications. Available at: [Link]

-

Polyvinyl Alcohol Modification with Sustainable Ketones. RSC Publishing. Available at: [Link]

-

Vinyl Epoxides in Organic Synthesis. ACS Publications. Available at: [Link]

Sources

- 1. quora.com [quora.com]

- 2. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]

- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmacy180.com [pharmacy180.com]

- 11. researchgate.net [researchgate.net]

- 12. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. admin.mantechpublications.com [admin.mantechpublications.com]

- 15. testinglab.com [testinglab.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. enamine.net [enamine.net]

- 18. Solution Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Diethyl Ketal Protection of 3-Acetylpyridine Using Triethyl Orthoformate

Abstract

This document provides a comprehensive guide for the protection of the carbonyl group in 3-acetylpyridine via an acid-catalyzed reaction with triethyl orthoformate. 3-Acetylpyridine is a pivotal building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of high-profile drugs such as the anti-osteoporosis agent risedronate sodium and the anticancer drug imatinib mesylate[1][2]. In multi-step syntheses, it is often critical to selectively mask the reactivity of its ketone functionality to prevent unwanted side reactions. This protocol details an efficient method to form the corresponding diethyl ketal, a robust protecting group stable under basic and nucleophilic conditions[3]. We will explore the underlying mechanism, provide a detailed, field-tested experimental procedure, and offer expert insights into process optimization and troubleshooting.

Introduction: The Strategic Imperative for Carbonyl Protection

The acetyl group of 3-acetylpyridine exhibits electrophilic character, making it susceptible to attack by nucleophiles or reduction by hydrides. In a synthetic route where other functional groups on the pyridine ring or on a coupled molecule must be manipulated under such conditions, the ketone must be rendered inert. The conversion of the ketone to a diethyl ketal using triethyl orthoformate is a classic and effective strategy.

The reaction proceeds by treating the ketone with triethyl orthoformate in the presence of an acid catalyst. The orthoformate serves as both a reactant and a dehydrating agent, driving the equilibrium toward the formation of the stable ketal product. This protecting group can be readily removed later by simple acid-catalyzed hydrolysis to regenerate the original ketone[4][5].

Reaction Scheme:

Mechanistic Pathway: Acid-Catalyzed Ketalization

The formation of the diethyl ketal is a reversible process that is catalyzed by acid. The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by a series of nucleophilic attacks by ethanol molecules (generated in situ from the orthoformate) and subsequent dehydration steps.

Key Mechanistic Steps:

-

Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen of 3-acetylpyridine, making the carbonyl carbon more susceptible to nucleophilic attack.

-

Nucleophilic Attack: A molecule of ethanol attacks the activated carbonyl carbon, forming a hemiacetal intermediate.

-

Proton Transfer & Dehydration: The hydroxyl group of the hemiacetal is protonated, converting it into a good leaving group (water). Elimination of water generates a resonance-stabilized oxocarbenium ion.

-

Second Nucleophilic Attack: A second molecule of ethanol attacks the oxocarbenium ion.

-

Deprotonation: The final step is the deprotonation of the resulting intermediate to yield the stable diethyl ketal and regenerate the acid catalyst.

Below is a diagram illustrating this mechanistic sequence.

Caption: Acid-catalyzed mechanism for diethyl ketal formation.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment

| Material/Equipment | Specification |

| 3-Acetylpyridine | >98% purity |

| Triethyl Orthoformate | >98% purity |

| Ethanol (EtOH) | Anhydrous, 200 proof |

| p-Toluenesulfonic Acid (PTSA) | Monohydrate |

| Saturated Sodium Bicarbonate | Aqueous solution (NaHCO₃) |

| Anhydrous Magnesium Sulfate | For drying (MgSO₄) |

| Diethyl Ether or Ethyl Acetate | Reagent grade, for extraction |

| Round-bottom flask | Appropriate size (e.g., 100 mL) |

| Reflux Condenser | With drying tube (CaCl₂) |

| Magnetic Stirrer & Stir Bar | |

| Heating Mantle | |

| Separatory Funnel | |

| Rotary Evaporator |

Quantitative Data Summary

| Compound | MW ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |

| 3-Acetylpyridine | 121.14 | 5.00 | 41.27 | 1.0 |

| Triethyl Orthoformate | 148.20 | 9.17 | 61.91 | 1.5 |

| p-TSA monohydrate | 190.22 | 0.39 | 2.06 | 0.05 |

| Ethanol | 46.07 | 25 mL | - | Solvent |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-acetylpyridine (5.00 g, 41.27 mmol).

-

Reagent Addition: Add anhydrous ethanol (25 mL), followed by triethyl orthoformate (9.17 g, 61.91 mmol, 1.5 eq.). Stir the mixture until a homogeneous solution is formed.

-

Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.39 g, 2.06 mmol, 0.05 eq.) to the solution.

-

Reaction Execution: Equip the flask with a reflux condenser fitted with a calcium chloride drying tube. Heat the reaction mixture to reflux (approx. 80-85°C) using a heating mantle.

-

Monitoring: Allow the reaction to proceed under reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting material.

-

Work-up - Quenching: After the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution (~30 mL) to neutralize the PTSA catalyst. Continue adding until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: The crude product, 3-(1,1-diethoxyethyl)pyridine, can be purified by vacuum distillation to yield a colorless to pale yellow oil.

Experimental Workflow Visualization

The following diagram outlines the complete experimental workflow from setup to the final purified product.

Caption: Step-by-step experimental workflow diagram.

Trustworthiness: Self-Validating System & Troubleshooting

A robust protocol includes anticipating and addressing potential issues. The trustworthiness of this procedure relies on careful control of key parameters.

| Potential Issue | Cause | Recommended Solution |

| Incomplete Reaction | Insufficient reaction time; catalyst degradation; presence of water. | Ensure anhydrous conditions by using a drying tube. Extend reflux time and monitor by TLC. Add a fresh portion of catalyst if necessary. |

| Low Yield | Inefficient extraction; product loss during work-up; hydrolysis of ketal. | Ensure the aqueous layer is thoroughly extracted. Avoid exposure to acidic conditions during work-up after the neutralization step. |

| Side Product Formation | Reaction temperature too high; prolonged reaction time. | Maintain a gentle reflux. Do not overheat. Stop the reaction once the starting material is consumed as per TLC/GC analysis. |

| Ketal Hydrolysis | Accidental exposure to acid during or after the work-up. | Ensure complete neutralization with sodium bicarbonate before extraction. Use a neutral drying agent like MgSO₄. |

Expertise & Experience Insights:

-

Anhydrous is Key: The presence of water can shift the equilibrium back towards the reactants, hydrolyzing the orthoformate and the ketal product. Using anhydrous ethanol and a drying tube is critical for high yields.

-

Catalyst Choice: While PTSA is effective, other acid catalysts like sulfuric acid or Lewis acids (e.g., FeCl₃) can also be used. PTSA is often preferred as it is a solid and easier to handle.

-

Orthoformate Stoichiometry: Using a slight excess of triethyl orthoformate helps to drive the reaction to completion by acting as a chemical water scavenger.

Conclusion

This application note provides a reliable and detailed protocol for the diethyl ketal protection of 3-acetylpyridine. By converting the reactive ketone into a stable ketal, this procedure enables chemists in research and drug development to perform subsequent synthetic transformations with greater control and selectivity. The straightforward procedure, coupled with the provided troubleshooting guide, ensures a high probability of success for researchers at various levels of experience.

References

-

1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]

-

Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]

-

Acetals as Protecting Groups. Chemistry LibreTexts. [Link]

-

One-Pot Reactions of Triethyl Orthoformate with Amines. MDPI. [Link]

-

Carbon-carbon bond formation and annulation reactions using trimethyl and triethyl orthoformates. Indian Academy of Sciences. [Link]

Sources

- 1. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

Synthesis of 3-(3-pyridyl)pyrazole from ethoxy enone precursors

Executive Summary & Application Scope

The 3-(3-pyridyl)pyrazole scaffold is a pharmacophore of critical importance in medicinal chemistry, serving as the structural core for various p38 MAP kinase inhibitors , TGF-β inhibitors , and other ATP-competitive agents. While several synthetic routes exist (e.g., Suzuki coupling, 1,3-dipolar cycloaddition), the condensation of hydrazine with an ethoxy enone (

This guide details the two-step synthesis of 3-(3-pyridyl)pyrazole starting from 3-acetylpyridine. Unlike the dimethylamino-enone route (using DMF-DMA), the ethoxy-enone route utilizing triethyl orthoformate (TEOF) provides distinct advantages in downstream purification, avoiding the formation of tenacious amine salts often associated with amide acetals.

Retrosynthetic Analysis & Mechanistic Pathway

The synthesis relies on the "construction" strategy rather than functionalization. The pyridine ring directs the formation of the enone, which subsequently acts as a 1,3-dielectrophile for the hydrazine dinucleophile.

Mechanism:

-

Claisen-type Condensation: 3-acetylpyridine reacts with triethyl orthoformate (TEOF) in acetic anhydride. The anhydride acts as both a catalyst and a solvent/scavenger, driving the formation of 1-(pyridin-3-yl)-3-ethoxyprop-2-en-1-one .

-

Cyclocondensation: The hydrazine nitrogen attacks the

-carbon (vinylogous ester), followed by elimination of ethanol. The second nitrogen then attacks the carbonyl carbon, followed by dehydration to aromatize the pyrazole ring.

Figure 1: Two-step synthetic pathway. The ethoxy group serves as an excellent leaving group in Step 2.

Experimental Protocols

Step 1: Synthesis of 1-(pyridin-3-yl)-3-ethoxyprop-2-en-1-one

Rationale: Acetic anhydride is used to drive the equilibrium by sequestering the ethanol produced during the reaction. Without it, the reaction often stalls or reverts.

-

Reagents:

-

3-Acetylpyridine (1.0 eq)

-

Triethyl Orthoformate (TEOF) (1.5 - 2.0 eq)

-

Acetic Anhydride (2.0 - 3.0 eq)

-

-

Equipment: Round-bottom flask, reflux condenser, drying tube (CaCl₂ or N₂ line).

Procedure:

-

Charge the reaction vessel with 3-acetylpyridine.

-

Add triethyl orthoformate and acetic anhydride.

-

Heat the mixture to reflux (approx. 120–130°C) .

-

Monitor by TLC (EtOAc:Hexane 1:1) or LC-MS. The starting material (acetylpyridine) usually disappears within 4–6 hours.

-

Critical Step: Upon completion, remove volatiles (excess TEOF, acetic anhydride, and byproduct ethyl acetate) under reduced pressure.

-

Purification: The residue is typically a viscous orange/brown oil that solidifies upon standing. For high-purity applications, recrystallize from hexane/ether or use directly in Step 2 if purity >90%.

Step 2: Cyclization to 3-(3-pyridyl)pyrazole

Rationale: Hydrazine hydrate is a potent nucleophile. The reaction is exothermic; temperature control is vital to prevent polymerization of the enone before cyclization occurs.

-

Reagents:

-

Ethoxy Enone Intermediate (from Step 1) (1.0 eq)

-

Hydrazine Hydrate (64% or 80% solution) (1.2 - 1.5 eq)

-

Ethanol (Absolute) (5-10 volumes)

-

-

Equipment: Three-neck flask, addition funnel, temperature probe.

Procedure:

-

Dissolve the Ethoxy Enone in Ethanol. Cool to 0–5°C in an ice bath.

-

Add Hydrazine Hydrate dropwise over 15–20 minutes. Note: Maintain internal temperature <10°C to ensure regioselective 1,2-addition.

-

Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 2–3 hours.

-

Workup: Cool the reaction mixture to room temperature.

-

Concentrate the solvent to ~20% of the original volume.

-

Add ice-cold water. The product, 3-(3-pyridyl)pyrazole, typically precipitates as a white to off-white solid.

-

Filter, wash with cold water, and dry under vacuum.

Data Summary & Process Parameters

| Parameter | Step 1 (Enone Formation) | Step 2 (Cyclization) |

| Limiting Reagent | 3-Acetylpyridine | Ethoxy Enone Intermediate |

| Key Solvent | Acetic Anhydride (Reagent/Solvent) | Ethanol |

| Temperature | 120–130°C (Reflux) | 0°C (Addition) |

| Typical Yield | 85–92% | 75–85% |

| Appearance | Orange/Brown Solid or Oil | White/Off-White Crystalline Solid |

| Critical impurity | Unreacted Acetylpyridine | Azine byproducts (if hydrazine is limiting) |

Quality Control & Troubleshooting Workflow

The following decision tree assists in troubleshooting common issues during the synthesis, particularly regarding purity and oiling-out phenomena.

Figure 2: Purification logic flow. Oiling out is common in Step 1 and can be resolved via trituration.

Critical Application Notes (Expert Insights)

-

Tautomerism: The final product exists as a tautomeric mixture (1H-pyrazole). In solution (NMR), the N-H proton is often broad or invisible due to rapid exchange. Do not interpret this as a missing proton.

-

Regioselectivity: If using substituted hydrazines (e.g., Methyl Hydrazine) instead of hydrazine hydrate, this route yields a mixture of regioisomers (1-methyl-3-(3-pyridyl)pyrazole vs. 1-methyl-5-(3-pyridyl)pyrazole). The steric bulk of the ethoxy group generally favors the 1,3-isomer, but separation is usually required [1].

-

Safety - Hydrazine: Hydrazine hydrate is highly toxic and a suspected carcinogen. All operations in Step 2 must be performed in a fume hood. Residual hydrazine must be quenched with bleach (sodium hypochlorite) before disposal.

-

Storage: The ethoxy enone intermediate is moisture-sensitive. It hydrolyzes back to the acetylpyridine and ethyl formate if left exposed to humid air. Store under nitrogen or use immediately [2].

References

-

Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. ACS Omega. (2023). Demonstrates the impact of hydrazine substitution on regioselectivity in enone cyclizations.

-

Carbon-carbon bond formation and annulation reactions using trimethyl and triethyl orthoformates. Indian Academy of Sciences. (1986). seminal review on using TEOF/Ac2O for ethoxymethylene activation of active methylene compounds.

-

Synthesis of New Derivatives of Heterocyclic Compounds Containing Pyridine. International Journal of Chemistry. (2012). Details the reaction of acetyl-heterocycles with triethyl orthoformate in acetic anhydride.

Revolutionizing Pyridyl Enone and Chalcone Synthesis: A Guide to Microwave-Assisted Organic Synthesis (MAOS)

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the microwave-assisted synthesis of pyridyl enones and chalcones, two classes of organic compounds with significant applications in medicinal chemistry and materials science. We will delve into the underlying principles of Microwave-Assisted Organic Synthesis (MAOS), present detailed and validated protocols, and offer expert insights to empower researchers to leverage this transformative technology for accelerated and efficient synthesis.

The Power of Microwaves in Modern Synthesis: Beyond Thermal Heating

Traditional organic synthesis often relies on conventional heating methods, which can be time-consuming, energy-intensive, and sometimes lead to the formation of unwanted byproducts.[1][2] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green alternative, offering numerous advantages that align with the principles of sustainable chemistry.[3][4][5][6][7]

At its core, MAOS utilizes the ability of polar molecules and ions within a reaction mixture to absorb microwave energy directly.[6][8] This direct energy transfer leads to rapid and uniform heating, a stark contrast to the slower, conduction-based heating of conventional methods.[5][9] The primary mechanisms of microwave heating are:

-

Dipolar Polarization: Polar molecules, like many organic solvents and reactants, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, resulting in a rapid increase in temperature.

-

Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resulting collisions and resistance to this movement generate heat.

This efficient and targeted heating translates into several key benefits for the synthetic chemist:

-

Accelerated Reaction Rates: Reactions that might take hours or even days using conventional heating can often be completed in a matter of minutes with microwave irradiation.[1][4][6][9]

-

Increased Yields and Purity: The rapid and uniform heating minimizes the formation of side products, leading to cleaner reactions and higher isolated yields of the desired product.[5][6][9]

-

Energy Efficiency: By directly heating the reactants and solvent, microwave synthesis significantly reduces energy consumption compared to heating the entire reaction apparatus.[3][4][5][9]

-

Facilitation of Solvent-Free Reactions: In some cases, the high efficiency of microwave heating allows for reactions to be carried out without a solvent, further enhancing the green credentials of the methodology.[4]

The Claisen-Schmidt Condensation: A Gateway to Pyridyl Enones and Chalcones

The synthesis of both pyridyl enones and chalcones is most commonly achieved through the Claisen-Schmidt condensation.[1][2][8] This base- or acid-catalyzed reaction involves the condensation of an aldehyde with a ketone to form an α,β-unsaturated ketone.[8]

In the context of this guide, the key building blocks are:

-

For Pyridyl Enones: A pyridyl-substituted ketone (e.g., 2-acetylpyridine, 3-acetylpyridine, or 4-acetylpyridine) and an aromatic or aliphatic aldehyde.

-

For Pyridyl Chalcones: An acetophenone derivative and a pyridinecarboxaldehyde (e.g., pyridine-2-carboxaldehyde, pyridine-3-carboxaldehyde, or pyridine-4-carboxaldehyde).

The general mechanism for the base-catalyzed Claisen-Schmidt condensation is illustrated below:

Figure 1: General mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental Protocols: Microwave-Assisted Synthesis in Practice

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative pyridyl enone and a pyridyl chalcone. These protocols have been optimized for use in a dedicated microwave synthesizer.

General Considerations

-

Safety: Microwave synthesis should be performed in a well-ventilated fume hood. Always use sealed microwave reaction vessels designed for the pressures that may be generated. Consult the safety data sheets (SDS) for all reagents before use.

-

Reagents and Solvents: Use reagents and solvents of appropriate purity. For many microwave reactions, polar solvents such as ethanol, methanol, or dimethylformamide (DMF) are effective due to their high dielectric constants.[6]

-

Microwave Reactor: The protocols are designed for a monomode microwave reactor with temperature and pressure sensors. The power, temperature, and time parameters may need to be optimized for different instruments.

Protocol 1: Synthesis of (E)-1-(Pyridin-2-yl)-3-phenylprop-2-en-1-one (a Pyridyl Enone)

This protocol describes the reaction between 2-acetylpyridine and benzaldehyde.

Workflow:

Figure 2: Workflow for the synthesis of a pyridyl enone.

Materials:

-

2-Acetylpyridine

-

Benzaldehyde

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Deionized Water

-

10 mL microwave reaction vessel with a magnetic stir bar

Procedure:

-

Reagent Preparation: In the microwave reaction vessel, dissolve 2-acetylpyridine (1.0 mmol, 121.1 mg) and benzaldehyde (1.0 mmol, 106.1 mg) in ethanol (3 mL).

-

Catalyst Addition: Add an aqueous solution of sodium hydroxide (1.2 mmol in 0.5 mL of water) to the reaction mixture.

-

Reaction Setup: Securely cap the reaction vessel.

-

Microwave Irradiation: Place the vessel in the microwave reactor and irradiate the mixture at 100°C for 5-10 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, cool the vessel to room temperature. Pour the reaction mixture into ice-cold water (20 mL). A solid precipitate will form.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol.

-

Characterization: Characterize the final product by melting point, IR, ¹H NMR, and ¹³C NMR spectroscopy.

Protocol 2: Synthesis of (E)-1-Phenyl-3-(pyridin-4-yl)prop-2-en-1-one (a Pyridyl Chalcone)

This protocol describes the reaction between acetophenone and pyridine-4-carboxaldehyde.

Materials:

-

Acetophenone

-

Pyridine-4-carboxaldehyde

-

Potassium Hydroxide (KOH)

-

Polyethylene Glycol 400 (PEG-400)

-

Deionized Water

-

10 mL microwave reaction vessel with a magnetic stir bar

Procedure:

-

Reagent Preparation: In the microwave reaction vessel, combine acetophenone (1.0 mmol, 120.1 mg) and pyridine-4-carboxaldehyde (1.0 mmol, 107.1 mg) in PEG-400 (2 mL).[10][11]

-

Catalyst Addition: Add a catalytic amount of solid potassium hydroxide (0.2 mmol, 11.2 mg).

-

Reaction Setup: Securely cap the reaction vessel.

-

Microwave Irradiation: Place the vessel in the microwave reactor and irradiate the mixture at 120°C for 3-5 minutes. Monitor the reaction by TLC.

-

Workup and Isolation: After cooling, add cold water (15 mL) to the reaction mixture. The product will precipitate out of the solution.

-

Purification: Collect the solid by filtration, wash thoroughly with water to remove PEG-400, and dry. Recrystallize from an appropriate solvent system (e.g., ethanol/water) if necessary.

-

Characterization: Confirm the structure of the synthesized chalcone using standard analytical techniques (Melting Point, IR, ¹H NMR, and ¹³C NMR).

Data and Expected Outcomes

Microwave-assisted synthesis consistently demonstrates superior performance compared to conventional heating methods for the synthesis of pyridyl enones and chalcones.

| Compound Type | Reactants | Catalyst | Solvent | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

| Pyridyl Enone | 2-Acetylpyridine, Benzaldehyde | NaOH | Ethanol | 4-6 hours, ~75% | 5-10 minutes, >90% | [1] |

| Pyridyl Chalcone | Acetophenone, Pyridine-4-carboxaldehyde | KOH | PEG-400 | 8-12 hours, ~70% | 3-5 minutes, >85% | [10][11] |

| Pyridyl Enone | 3-Acetylpyridine, 4-Chlorobenzaldehyde | Piperidine | Ethanol | >24 hours, ~60% | 15 minutes, ~88% | [12] |

| Pyridyl Chalcone | 4-Hydroxyacetophenone, Pyridine-3-carboxaldehyde | NaOH | Ethanol | 10-15 hours, ~80% | 7 minutes, ~92% | [13] |

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Pyridyl Enones and Chalcones.

Troubleshooting and Expert Insights

-

Low Yields: If yields are lower than expected, consider optimizing the reaction time, temperature, or the amount of catalyst. The choice of solvent can also significantly impact the efficiency of microwave absorption and, consequently, the reaction outcome.

-

Incomplete Reactions: An increase in reaction time or temperature may be necessary. Ensure that the reagents are of high purity and that the solvent is anhydrous if required by the reaction mechanism.

-

Side Product Formation: Microwave heating can sometimes lead to localized overheating if not properly controlled. Reducing the microwave power or using a pulsed heating mode can help to minimize the formation of byproducts.

-

Solvent Choice: For efficient microwave heating, a polar solvent is generally preferred. However, solvent-free conditions, where the reactants themselves absorb microwave energy, can be a highly effective and environmentally friendly option.[4] Experimenting with different solvents or solvent-free conditions can lead to significant improvements in reaction efficiency.

-

Catalyst Selection: While NaOH and KOH are common bases for the Claisen-Schmidt condensation, other catalysts such as piperidine, or even acidic catalysts like ZnCl₂ or fly ash:H₂SO₄ have been successfully employed in microwave-assisted syntheses.[1][2][7][12] The optimal catalyst will depend on the specific substrates being used.

Conclusion: The Future of Synthesis is Accelerated

Microwave-assisted synthesis represents a paradigm shift in the preparation of pyridyl enones and chalcones.[1] The dramatic reduction in reaction times, coupled with increased yields and a greener footprint, makes it an indispensable tool for modern research and development.[3][5][6][9] By understanding the fundamental principles and following the robust protocols outlined in this guide, researchers can significantly enhance their synthetic capabilities and accelerate the discovery and development of novel chemical entities.

References

- MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.

- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15).

- Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (2019, January 2).

- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (2025, June 30).

- (PDF) THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024, October 12).

- Microwave Assisted and Eco-friendly synthesis of pyridine based chalcone and its derivatives - ResearchGate. (2020, May 2).

- Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach | ACS Omega - ACS Publications. (2025, February 13).

- (PDF) Green Synthesis of Chalcones under microwave Irradiation - ResearchGate. (2025, August 5).

- A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions. (2025, February 23).

- Microwave Assisted Synthesis of Chalcone and Biological Activity - Scholars Research Library.

- Microwave Assisted and Eco-friendly synthesis of pyridine based chalcone and its derivatives - IJCRT.org.

- PART - 1 INTRODUCTION - BS Publications.

- MICROWAVE ASSISTED SYNTHESIS AND BIOLOGICAL ACTIVITY OF CERTAIN 4-HYDROXY CHALCONES - Pharmacophore.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. mdpi.com [mdpi.com]

- 4. ajgreenchem.com [ajgreenchem.com]

- 5. ijrpas.com [ijrpas.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. bspublications.net [bspublications.net]

- 9. ajchem-a.com [ajchem-a.com]

- 10. researchgate.net [researchgate.net]

- 11. ijcrt.org [ijcrt.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pharmacophorejournal.com [pharmacophorejournal.com]

Solvent selection for condensation of enones with guanidine

Application Note & Protocol Guide

Topic: Solvent Selection for the Condensation of Enones with Guanidine: A Guide to Optimizing 2-Aminopyrimidine Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

The condensation of α,β-unsaturated ketones (enones) with guanidine is a cornerstone reaction for the synthesis of 2-aminodihydropyrimidines and 2-aminopyrimidines, which are privileged scaffolds in medicinal chemistry and drug discovery. The outcome of this reaction—in terms of yield, reaction rate, and side product formation—is profoundly influenced by the choice of solvent. This document provides a detailed guide to solvent selection for this critical transformation. We will explore the underlying reaction mechanism, analyze the physicochemical properties of various solvent classes, and present detailed, field-proven protocols to empower researchers to optimize their synthetic strategies.

Theoretical Background and Reaction Mechanism

The reaction proceeds via a variation of the Biginelli or a related cyclocondensation pathway. While the precise sequence can be influenced by the reaction conditions, the generally accepted mechanism involves three key stages:

-

Michael Addition: Guanidine, acting as a potent N-nucleophile, attacks the β-carbon of the enone. This 1,4-conjugate addition forms a zwitterionic or neutral enolate intermediate. Guanidine is a strong base (the conjugate acid, guanidinium, has a pKa of 13.6), allowing it to exist in its neutral, nucleophilic form and even act as a base catalyst.[1]

-

Cyclization: The terminal amino group of the guanidine moiety then undergoes an intramolecular nucleophilic attack on the ketone carbonyl carbon, forming a six-membered dihydropyrimidine ring.

-

Dehydration/Aromatization: The resulting heterocyclic intermediate can then undergo dehydration to yield a stable 2-amino-3,4-dihydropyrimidine. In many cases, especially under heating or in the presence of an oxidant or a suitable leaving group, the dihydropyrimidine can aromatize to the corresponding 2-aminopyrimidine derivative.[2][3]

The solvent plays a critical role in mediating the stability of charged intermediates, the solubility of reactants (especially guanidine salts), and the efficacy of any added base or catalyst.

Caption: Generalized mechanism for 2-aminopyrimidine synthesis.

The Critical Role of the Solvent in Reaction Optimization

Solvent selection is not a trivial choice but a primary tool for controlling the reaction pathway. The ideal solvent should effectively solubilize the starting materials while stabilizing key transition states and intermediates.

Polarity and Dielectric Constant

-

Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These solvents are often the preferred choice. Their high dielectric constants facilitate the dissolution of polar reactants like guanidine hydrochloride.[4][5] They are excellent at solvating cations, which is beneficial when using inorganic bases like K₂CO₃ or strong bases like KOtBu, as they help to dissociate the ion pairs, increasing the effective basicity.[3] DMSO, in particular, has been shown to be highly effective when paired with KOtBu for promoting these condensations.[3]

-

Polar Protic Solvents (Ethanol, Methanol, Water): While used in traditional Biginelli reactions, protic solvents can have a dual effect.[6] They can solvate and stabilize charged intermediates through hydrogen bonding, which can be beneficial. However, they can also form strong hydrogen bonds with the guanidine nucleophile, potentially reducing its reactivity. Furthermore, they may be incompatible with very strong bases. Water is often used in syntheses involving guanidinylating agents like cyanamide.[7]

-

Non-Polar Solvents (Toluene, Hexane, THF): These are generally poor choices for this reaction. The low solubility of guanidine salts is a major limitation. In some cases, non-polar solvents have been shown to favor the formation of side products.[8] However, THF has been used successfully in combination with mediators like polyphosphate ester (PPE), which may alter the reaction mechanism.[6][9]

Boiling Point and Thermal Stability

Many guanidine-enone condensations require heating to overcome activation barriers, particularly for the cyclization and dehydration steps.[4][5] Solvents with high boiling points like DMF (153 °C), DMSO (189 °C), and chlorobenzene (132 °C) allow for a wide operational temperature range, enabling reactions to be driven to completion.

Solvent-Free and Microwave-Assisted Conditions

Modern synthetic approaches often leverage solvent-free or microwave-assisted conditions to accelerate the reaction.[9][10] Microwave irradiation can dramatically reduce reaction times and often leads to higher yields and cleaner product profiles by promoting rapid, uniform heating.[6][9]

Comparative Analysis of Common Solvents

The following table summarizes the characteristics and typical applications of solvents commonly used for the condensation of enones with guanidine.

| Solvent | Class | Boiling Point (°C) | Key Characteristics & Insights | Typical Base/Catalyst | References |

| DMF | Polar Aprotic | 153 | Excellent dissolving power for guanidine salts and polar intermediates. Widely used and reliable. | NaHCO₃, K₂CO₃ | [4][5] |

| DMSO | Polar Aprotic | 189 | High boiling point, excellent solvent for challenging substrates. Highly effective with strong bases. | KOtBu | [3] |

| Acetonitrile | Polar Aprotic | 82 | Good solvent for many organic compounds; found to be superior to non-polar solvents in related syntheses. | Cu(OTf)₂ | |

| Ethanol | Polar Protic | 78 | Traditional solvent for Biginelli-type reactions. Can H-bond with reactants, potentially slowing the reaction. | HCl, NaOEt | [6][11] |

| THF | Ethereal | 66 | Lower polarity; often requires a co-catalyst or mediator to be effective. | Polyphosphate Ester (PPE) | [6][9] |

| Chlorobenzene | Aromatic | 132 | Inert and high-boiling, found to be optimal for certain multi-step sequences involving guanidines. | N/A (as part of a sequence) | [4] |

| None | Solvent-Free | N/A | Environmentally friendly; often paired with microwave irradiation for rapid, high-yield synthesis. | K₂CO₃ |

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for conducting the condensation reaction under different solvent conditions.

Protocol 1: General Procedure using DMF

This protocol is a robust starting point for a wide range of enones and is adapted from general procedures for Biginelli-like reactions involving guanidine.[5]

Caption: Workflow for guanidine-enone condensation in DMF.

Materials:

-

α,β-Unsaturated ketone (enone) (1.0 mmol, 1.0 eq)

-

Guanidine hydrochloride (1.5 mmol, 1.5 eq)

-

Sodium bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) (2.5 mmol, 2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) (5-10 mL)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

TLC plates or LC-MS for reaction monitoring

Procedure:

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the enone (1.0 eq), guanidine hydrochloride (1.5 eq), and sodium bicarbonate (2.5 eq).

-

Causality Note: Guanidine is used as its hydrochloride salt for stability and ease of handling. The base (NaHCO₃) is required to neutralize the HCl salt in situ, liberating the free, nucleophilic guanidine. An excess of base is used to drive this equilibrium and facilitate the condensation.

-

-

Solvent Addition: Add anhydrous DMF (5-10 mL) to the flask.

-

Causality Note: Anhydrous DMF is crucial as water can potentially hydrolyze the enone or interfere with the base. Its high polarity ensures all reactants are well-dissolved, promoting a homogeneous reaction.

-

-

Reaction: Heat the reaction mixture to 70-100 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the enone.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting enone is consumed (typically 12-24 hours).

-

Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of cold water (50-100 mL).

-

Causality Note: The product is typically a non-polar organic solid that is insoluble in water. This "crashing out" procedure is an effective initial purification step.

-

-

Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with water, followed by a small amount of cold diethyl ether or ethanol to remove residual DMF and other impurities. Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization or column chromatography.